molecular formula C22H20FN7O B2466839 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-2-methylphenyl)urea CAS No. 1170192-10-5

1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-2-methylphenyl)urea

Cat. No.: B2466839
CAS No.: 1170192-10-5
M. Wt: 417.448
InChI Key: PYGKJSCITFAQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-2-methylphenyl)urea is a complex organic compound with various potential applications in scientific research. It comprises an imidazole ring, a pyrimidine moiety, and a urea linkage, giving it unique properties that are exploited in several fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-2-methylphenyl)urea can be approached through multiple steps:

  • Formation of the imidazole ring: : Starting from precursor molecules such as 1H-imidazole-1-carboxamide, which undergoes alkylation.

  • Pyrimidine synthesis: : A cyclization reaction involving guanidine and β-dicarbonyl compounds under acidic or basic conditions.

  • Coupling reaction: : Combining the imidazole and pyrimidine intermediates through an aromatic nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, including temperature, pressure, and the use of catalysts. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions, facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced under appropriate conditions.

Common Reagents and Conditions:
  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products:
  • Oxidation products: : Corresponding oxides, depending on the specific site of oxidation.

  • Reduction products: : Deoxygenated or dehydrogenated derivatives.

  • Substitution products: : Various substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology: It is employed in biochemical studies to investigate enzyme activities and protein interactions. The imidazole ring is particularly useful in histidine mimetics.

Industry: In the industrial sector, it serves as a building block for the production of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, often involving hydrogen bonding, π-π stacking, and coordination with metal ions. The imidazole and pyrimidine rings facilitate binding to biological macromolecules, influencing their activity and function.

Molecular Targets and Pathways:
  • Enzymes: : Inhibition or activation of specific enzymes.

  • Receptors: : Binding to cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Unique Features: This compound’s unique combination of imidazole and pyrimidine moieties, coupled with its urea linkage, distinguishes it from other similar compounds.

List of Similar Compounds:
  • 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea

  • 1-(4-(2-methylpyrimidin-4-ylamino)phenyl)-3-(3-fluorophenyl)urea

  • 1-(4-(2-methylphenylamino)phenyl)-3-(3-fluorophenyl)urea

And there you have it! A thorough breakdown of 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-2-methylphenyl)urea. Hope you find this helpful!

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)-3-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O/c1-14-18(23)4-3-5-19(14)29-22(31)28-17-8-6-16(7-9-17)27-20-12-21(26-15(2)25-20)30-11-10-24-13-30/h3-13H,1-2H3,(H,25,26,27)(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGKJSCITFAQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.